Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester is an organic compound with the molecular formula C12H18O3. It is a derivative of cyclohexanecarboxylic acid, featuring an ethyl ester group and a propenyl substituent. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The propenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyclohexanone-2-carboxylate
- Ethyl 2-cyclohexanone-1-carboxylate
- 2-Carbethoxy cyclohexanone
- Ethyl 2-oxocyclohexanecarboxylate
Uniqueness
Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
99423-49-1 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-oxo-3-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-6-9-7-5-8-10(11(9)13)12(14)15-4-2/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
XIFJYUOBLZQSEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1=O)CC=C |
Origin of Product |
United States |
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